molecular formula C16H23BO4 B13467396 2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid

2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid

Cat. No.: B13467396
M. Wt: 290.2 g/mol
InChI Key: HNWUEIWYUPQTKM-UHFFFAOYSA-N
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Description

This compound is a boronate ester derivative featuring a propanoic acid backbone substituted with a methyl group at the α-carbon and a phenyl ring bearing a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the meta position. Its molecular formula is C₁₆H₂₃BO₄ (calculated based on structural analogs), with a molecular weight of approximately 290.17 g/mol. The pinacol boronate group enhances stability and reactivity in cross-coupling reactions, while the carboxylic acid moiety enables applications in medicinal chemistry, such as enzyme inhibition or prodrug design .

Properties

IUPAC Name

2-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO4/c1-14(2,13(18)19)11-8-7-9-12(10-11)17-20-15(3,4)16(5,6)21-17/h7-10H,1-6H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWUEIWYUPQTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid typically involves the reaction of 3-bromo-2-methylpropanoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid undergoes various types of reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohols or other reduced products.

    Substitution: Biaryl compounds formed through Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid has several scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Medicine: Investigated for its role in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic ester group.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Position Functional Group Key Applications
2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic Acid Not Available C₁₆H₂₃BO₄ ~290.17 Phenyl: meta Propanoic acid, methyl Suzuki coupling; enzyme inhibitors
3-(4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid 797755-11-4 C₁₅H₂₁BO₄ 276.14 Phenyl: para Propanoic acid Synthetic intermediates
2-(3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid 797755-05-6 C₁₃H₁₇BO₄ 260.09 Phenyl: meta Acetic acid Cross-coupling reagents
2-Amino-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid Not Available C₁₅H₂₁BNO₄ 290.15 Phenyl: meta Propanoic acid, amino Peptide-based drug design

Substituent Position and Reactivity

  • Meta vs. Para-substituted derivatives often show higher cross-coupling efficiency due to better orbital alignment .
  • Functional Group Impact: The methyl group at the α-carbon in the target compound increases hydrophobicity compared to acetic acid derivatives (e.g., 797755-05-6), affecting solubility and bioavailability. Amino-substituted analogs (e.g., PN-1430) prioritize hydrogen bonding in enzyme interactions .

Table 2: Key Research Outcomes

Compound Key Finding Reference
Target compound Theoretical application in prodrug design due to carboxylic acid moiety
797755-11-4 Used as a building block for fluorescent probes
797755-05-6 High reactivity in aryl-aryl bond formation (Suzuki-Miyaura)
PN-1430 Demonstrated utility in peptide mimetics

Biological Activity

2-Methyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H26BNO4C_{17}H_{26}BNO_{4} with a molecular weight of 319.21 g/mol. The compound features a tetramethyl-1,3,2-dioxaborolane moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC17H26BNO4C_{17}H_{26}BNO_{4}
Molecular Weight319.21 g/mol
CAS Number2246846-66-0
Purity95%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor in various biochemical pathways, particularly those involved in cell signaling and metabolic regulation.

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes. In vitro studies suggest that it can modulate the activity of enzymes related to the PD-1/PD-L1 pathway, which is crucial in immune response regulation .
  • Antiproliferative Effects : Preliminary studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. It appears to induce apoptosis in these cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Cancer Cell Lines : A study published in a peer-reviewed journal investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting effective dose-response relationships .
  • Immune Modulation : Another study explored the immunomodulatory effects of the compound in mouse models. It was found to enhance T-cell activation and proliferation when used alongside anti-PD-L1 antibodies, indicating its potential as an adjuvant in cancer immunotherapy .

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profile of this compound. Toxicological assessments have indicated that at therapeutic doses, the compound exhibits minimal toxicity; however, further studies are necessary to fully elucidate its safety profile in vivo.

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